molecular formula C8H16O4 B535048 Metaldehyde CAS No. 9002-91-9

Metaldehyde

Cat. No.: B535048
CAS No.: 9002-91-9
M. Wt: 176.21 g/mol
InChI Key: GKKDCARASOJPNG-UHFFFAOYSA-N
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Preparation Methods

Metaldehyde is synthesized by treating acetaldehyde with chilled mineral acids. This reaction yields this compound in moderate quantities along with the liquid trimer, paraldehyde . The reaction is reversible, and upon heating to about 80°C, this compound and paraldehyde revert to acetaldehyde . Industrial production of this compound involves the same basic principles but is scaled up to meet commercial demands.

Chemical Reactions Analysis

Metaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include mineral acids for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are acetaldehyde and acetic acid .

Scientific Research Applications

Metaldehyde has several scientific research applications:

Mechanism of Action

Metaldehyde exerts its effects by limiting the production of mucus in mollusks. Once ingested, it is rapidly hydrolyzed to acetaldehyde, causing the mollusk to produce excess mucus, leading to dehydration and ultimately death . This mechanism makes this compound highly effective as a molluscicide.

Comparison with Similar Compounds

Metaldehyde is often compared with other molluscicides such as ferric phosphate. Unlike this compound, ferric phosphate is highly insoluble in water and is generally formulated in pasta-type pellets . While both compounds are effective in controlling mollusks, this compound’s unique mechanism of action and its ability to be used in various formulations (pellets, liquid spray, granules, paste, or dust) make it a versatile choice for pest control .

Similar Compounds

  • Ferric Phosphate (FePO4)
  • Paraldehyde (C6H12O3)

This compound’s distinct properties and effectiveness in pest control highlight its importance in agriculture and horticulture.

Properties

IUPAC Name

2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane
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InChI

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3
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InChI Key

GKKDCARASOJPNG-UHFFFAOYSA-N
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Canonical SMILES

CC1OC(OC(OC(O1)C)C)C
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Molecular Formula

C8H16O4
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DSSTOX Substance ID

DTXSID1034715
Record name 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane
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Molecular Weight

176.21 g/mol
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Physical Description

Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS]
Record name METALDEHYDE
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Boiling Point

115 °C (sublimes)
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Flash Point

97 °F (36 °C) (closed cup)
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Solubility

In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C
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Density

1.27 at 20 °C
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Vapor Pressure

Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C
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Mechanism of Action

The toxicologically active substance in metaldehyde intoxication is mainly the degradation product acetaldehyde, which is formed at a low pH in the stomach. Other toxic products are probably also formed. Acetaldehyde acts as a releasing factor for 5-hydroxytryptamine (5-HT) and noradrenaline (NA). It also competitively inhibits biogenic amine oxidation which, in turn, decreases 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of 5-HT by competitively inhibiting 5-HT-oxidation. Acetaldehyde also increases monoamine oxidase activity and decreases central serotonin levels ..., Its pesticidal action is due to contact with the foot of the mollusk, making it torpid and increasing the secretion of mucus leading to dehydration.
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Color/Form

Crystalline powder, Crystals

CAS No.

9002-91-9; 37273-91-9, 108-62-3, 9002-91-9
Record name METALDEHYDE
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Melting Point

246.2 °C (closed capillary)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metaldehyde
Reactant of Route 2
Metaldehyde
Reactant of Route 3
Metaldehyde
Reactant of Route 4
Metaldehyde
Reactant of Route 5
Metaldehyde
Customer
Q & A

Q1: What is the primary mode of action of metaldehyde on its target organisms, slugs and snails?

A1: this compound primarily targets the mucus cells (mucocytes) of slugs and snails, causing irreversible damage. [] These mucus cells are essential for terrestrial life in these organisms. [] The rapid destruction of mucocytes leads to severe physiological disturbances and ultimately death. []

Q2: How does the toxicity of this compound differ from its metabolite, acetaldehyde?

A2: While acetaldehyde is a metabolite of this compound, studies suggest that this compound itself plays a larger role in the overall toxicity. [] Dogs dosed with this compound displayed different clinical signs and had higher mortality rates compared to those dosed with acetaldehyde. []

Q3: Are there any neurotoxic effects associated with this compound poisoning?

A3: Yes, this compound exhibits neurotoxic effects. [] Studies in mice revealed that poisoning symptoms initiate at brain concentrations of approximately 12 ppm, progressing to convulsions and death at around 40 ppm. [] These effects were mitigated by diazepam and phenobarbital, suggesting a possible disruption of the GABAergic system. []

Q4: What is the chemical structure of this compound?

A4: this compound is the cyclic tetramer of acetaldehyde. [] It forms a tetragonal prism structure. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H16O4, and its molecular weight is 176.21 g/mol.

Q6: How does the effectiveness of this compound as a molluscicide vary with environmental factors?

A6: The efficacy of this compound is influenced by environmental factors such as temperature and rainfall. [, , ] Lower temperatures significantly reduce its molluscicidal activity. [] Rainfall can wash this compound off treated seeds, reducing its effectiveness. []

Q7: What happens to this compound in soil?

A7: this compound degrades rapidly in soil under aerobic conditions, primarily by microbial activity. [, ] The half-life of this compound in average German agricultural soils is reported to be between 5.3 to 9.9 days. []

Q8: What are the primary uses of this compound?

A8: this compound is primarily used as a molluscicide to control slugs and snails in agricultural and horticultural settings. [, , , , , , ]

Q9: Have any computational studies been conducted to understand this compound degradation?

A9: While not directly addressed in the provided abstracts, computational chemistry techniques could be valuable for investigating this compound degradation pathways and the interactions of this compound with potential degrading enzymes.

Q10: How does the structure of this compound contribute to its specific toxicity to molluscs?

A10: While the exact mechanism remains unclear, research suggests that the cyclic tetramer structure of this compound is crucial for its specific action on molluscan mucocytes. [] Further studies are needed to elucidate the structure-activity relationship in more detail.

Q11: Are there any specific formulation challenges associated with this compound?

A11: this compound's low solubility in water presents a challenge for its formulation and application in aquatic environments. [] Researchers are exploring novel approaches like nanoparticle composites and coupled adsorption-electrochemical techniques to overcome this limitation and enhance its efficacy in water treatment. [, ]

Q12: How is this compound metabolized in mammals?

A13: In mammals, this compound is primarily metabolized to acetaldehyde, which is further oxidized to acetic acid. [] Excretion occurs primarily through urine, with a reported plasma half-life of 27 hours. []

Q13: What is the estimated lethal dose (LD50) of this compound in dogs?

A14: The oral LD50 of this compound in dogs is estimated to be 100 mg/kg body weight. [] This highlights the potential danger of this compound poisoning in pets.

Q14: What in vivo models have been used to study this compound toxicity?

A15: Various animal models, including mice, rats, dogs, and fish, have been used to investigate this compound toxicity and its effects on different organ systems. [, , , , ] These models help in understanding the clinical signs, pathological changes, and potential treatment strategies for this compound poisoning.

Q15: What are the common clinical signs of this compound poisoning in animals?

A16: Clinical signs of this compound poisoning in animals typically manifest within 1-3 hours post-ingestion. [] Common symptoms include hyperpnea, tachycardia, ataxia, tremors, seizures, hypersalivation, and gastrointestinal disturbances. [, ] Severe cases can lead to acidosis, hyperthermia, and even death. []

Q16: What are the environmental concerns associated with the use of this compound?

A17: The widespread use of this compound has raised concerns about its potential impact on the environment, particularly its presence in water resources. [, , , , ] Its persistence in water bodies and potential toxicity to non-target organisms necessitate the development of effective mitigation strategies. []

Q17: What approaches are being explored for removing this compound from water?

A18: Researchers are actively investigating various methods for removing this compound from water, including adsorption onto activated carbon, photocatalytic degradation using nanoparticles, and biological degradation using this compound-degrading bacteria. [, , , , ]

Q18: What analytical techniques are commonly employed for this compound detection and quantification?

A20: Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for the accurate detection and quantification of this compound in various matrices, including biological samples, water, and soil. [, ] This technique enables the sensitive measurement of this compound levels, aiding in diagnosis, monitoring, and environmental analysis.

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